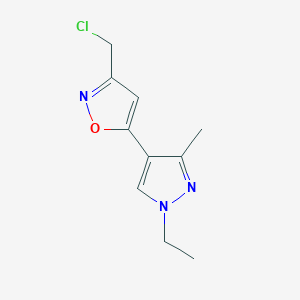
3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloromethyl group attached to the oxazole ring, along with a pyrazolyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloromethyl ketone, with a pyrazole derivative in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or the pyrazole substituent can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives with additional oxygen-containing functional groups.
科学研究应用
3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-5-(1-methyl-3-ethyl-1H-pyrazol-4-yl)-1,2-oxazole
- 3-(bromomethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- 3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-thiazole
Uniqueness
3-(chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of both the chloromethyl and pyrazolyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
生物活性
3-(Chloromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a compound that combines a chloromethyl group with pyrazole and oxazole moieties, which are known to exhibit significant biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, synthesis methods, and related studies.
The molecular formula of this compound is C11H12ClN3O, with a molecular weight of 225.67 g/mol. The unique structure allows for various chemical modifications that can enhance its biological properties.
Biological Activity
Research indicates that compounds containing oxazole and pyrazole rings possess diverse biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of pyrazole and oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, the oxazole derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are important in cancer progression. Some derivatives showed selective inhibition at nanomolar concentrations .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Refluxing Reactions : Combining chloromethyl pyrazole derivatives with oxazole precursors under reflux conditions.
- One-Pot Synthesis : Utilizing multi-component reactions to form the compound in a single step, enhancing efficiency and yield.
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of synthesized oxazole derivatives on various cancer cell lines. The compound demonstrated significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Interaction
Molecular docking studies indicated strong interactions between the compound and target enzymes involved in tumor growth regulation. The binding affinities suggested potential as a therapeutic agent targeting specific pathways in cancer cells .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)-3-(pyrazolyl)oxazole | Structure | Contains trifluoromethyl group; potential for different biological activity |
| 4-Chloromethylisoxazole | Structure | Similar halogenation pattern; used in agrochemicals |
| 5-Methylisoxazole | Structure | Lacks chloromethyl group; simpler structure but retains biological relevance |
The comparison illustrates how structural variations influence biological activity and reactivity.
属性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H12ClN3O/c1-3-14-6-9(7(2)12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |
InChI 键 |
ATNHWHZDMHTOOV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















